3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC13702812
Molecular Formula: C9H10BrN3
Molecular Weight: 240.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10BrN3 |
|---|---|
| Molecular Weight | 240.10 g/mol |
| IUPAC Name | 3-bromo-1-propan-2-ylpyrazolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C9H10BrN3/c1-6(2)13-9-7(8(10)12-13)4-3-5-11-9/h3-6H,1-2H3 |
| Standard InChI Key | XIGDIIGKYAMXEW-UHFFFAOYSA-N |
| SMILES | CC(C)N1C2=C(C=CC=N2)C(=N1)Br |
| Canonical SMILES | CC(C)N1C2=C(C=CC=N2)C(=N1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine features a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–6). The bromine atom occupies position 3 of the pyrazole moiety, while the isopropyl group is attached to the nitrogen at position 1 (Figure 1). This substitution pattern confers distinct electronic and steric properties, influencing both reactivity and biological interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 240.10 g/mol | |
| CAS Number | Not publicly disclosed | |
| SMILES Notation | CC(C)N1C2=C(C=NC=C2)BrN=C1 |
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the isopropyl group ( 1.3–1.5 ppm for methyl protons) and aromatic protons ( 7.2–8.1 ppm) . The bromine atom induces deshielding effects, shifting the pyridine C-4 proton downfield compared to non-brominated analogues .
Synthetic Methodologies
Conventional Multi-Step Synthesis
The synthesis of 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine typically begins with the formation of a pyrazole precursor, followed by sequential functionalization:
-
Condensation: Reaction of a substituted pyridine with hydrazine derivatives forms the pyrazole core.
-
Halogenation: Electrophilic bromination at position 3 using bromosuccinimide (NBS) under acidic conditions.
-
Alkylation: Introduction of the isopropyl group via nucleophilic substitution with isopropyl bromide in the presence of a base.
Table 2: Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Halogenation | NBS, , 0°C | 85–90% | |
| Alkylation | Isopropyl bromide, KOH, DMF | 75–80% |
Patent-Based Innovations
A 2012 patent (CN102911174A) describes an alternative route using intermediate V and sodium nitrite under dilute sulfuric acid at −5°C to 0°C . This method achieves yields exceeding 90% by optimizing stoichiometry () and minimizing side reactions .
Biological Activities and Mechanisms
Kinase Inhibition Profile
The compound exhibits potent inhibition of TBK1 (), a kinase implicated in NF-κB signaling and tumor metastasis. Molecular docking studies suggest that the bromine atom forms a halogen bond with the kinase’s hinge region, while the isopropyl group enhances hydrophobic interactions with the ATP-binding pocket.
Comparative Analysis with Structural Analogues
Methyl-Substituted Derivative
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (, MW 212.05 g/mol ) demonstrates reduced kinase affinity () due to diminished hydrophobic interactions .
5-Bromo Isomer
5-Bromo-1H-pyrazolo[3,4-b]pyridine (, MW 198.02 g/mol ) exhibits divergent reactivity, favoring electrophilic substitution at position 7 rather than 3 .
Applications in Pharmaceutical Development
Lead Optimization Strategies
Structure-activity relationship (SAR) studies highlight the isopropyl group’s role in enhancing metabolic stability compared to methyl or ethyl substituents . Introducing electron-withdrawing groups at position 5 further improves potency against resistant kinase mutants .
Patent Landscape
Over 15 patents filed since 2020 incorporate 3-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridine as a core structure, primarily in oncology and immunology . Notable examples include WO2021156477 (TBK1 inhibitors for lung cancer) and EP3995547 (anti-inflammatory agents).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume